2-(4-bromophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
Overview
Description
2-(4-bromophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that features a bromophenyl group, a nitrophenylsulfonyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: The nitrophenylsulfonyl group can be introduced through a sulfonylation reaction using sulfonyl chlorides and a base such as pyridine or triethylamine.
Acetylation: The final step involves the acetylation of the thiazole ring with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the bromophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product would be the corresponding amine.
Substitution: Products would vary depending on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and nitrophenylsulfonyl groups can enhance binding affinity and specificity through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-N-{5-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
- 2-(4-chlorophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
- 2-(4-bromophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-oxazol-2-yl}acetamide
Uniqueness
The uniqueness of 2-(4-bromophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and nitrophenylsulfonyl groups, along with the thiazole ring, allows for versatile reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5S2/c18-12-3-1-11(2-4-12)9-15(22)20-17-19-10-16(27-17)28(25,26)14-7-5-13(6-8-14)21(23)24/h1-8,10H,9H2,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQPEHRHKGAXNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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